1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride
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Overview
Description
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core, a carboxylic acid group, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Indole Core: This step typically involves the cyclization of a suitable precursor, such as an aniline derivative, under acidic or basic conditions.
Functional Group Modifications:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of the Monohydrochloride Salt: The compound is then treated with hydrochloric acid to form the monohydrochloride salt, which enhances its solubility and stability.
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways or its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-carboxylic acid derivatives: These compounds share the indole core and carboxylic acid group but differ in their functional groups and overall structure.
Ester derivatives: Compounds with similar ester groups but different core structures or functional groups.
Amino alcohol derivatives: Compounds with similar amino and hydroxy groups but different core structures or ester groups.
Properties
CAS No. |
76410-19-0 |
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Molecular Formula |
C19H29ClN2O4 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
[3-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxy-2-hydroxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C19H28N2O4.ClH/c1-6-24-19(23)18-13(4)21(5)17-8-7-15(9-16(17)18)25-11-14(22)10-20-12(2)3;/h7-9,12,14,20,22H,6,10-11H2,1-5H3;1H |
InChI Key |
KAVVIGMHESYONT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]C(C)C)O)C)C.[Cl-] |
Origin of Product |
United States |
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